7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde
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Overview
Description
7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde is a heterocyclic compound that features a unique dioxino-pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid.
Reduction: 7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Similar structure but with a bromo group instead of a fluoro group.
1,4-Dioxino[2,3-b]pyridine, 7-fluoro-2,3-dihydro-6-iodo: Similar structure with an additional iodo group.
Uniqueness
7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H6FNO3 |
---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
7-fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C8H6FNO3/c9-5-3-7-8(10-6(5)4-11)13-2-1-12-7/h3-4H,1-2H2 |
InChI Key |
COCMWAIPPYZTLR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC(=C(C=C2O1)F)C=O |
Origin of Product |
United States |
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